methyl [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate
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Overview
Description
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the use of 4-chlorobenzyl chloride and indole-3-acetic acid methyl ester as starting materials, followed by appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. The chlorobenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 1-(4-chlorobenzyl)-1H-indol-3-ylacetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
methyl 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-18(22)17(21)15-11-20(16-5-3-2-4-14(15)16)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYXQOAQUIFIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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